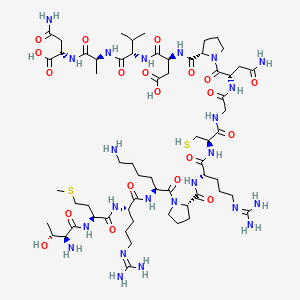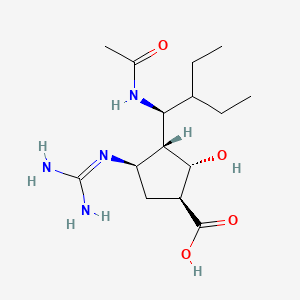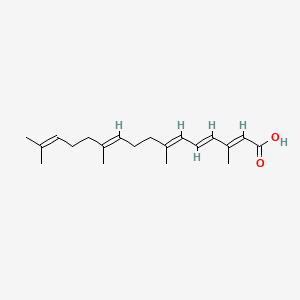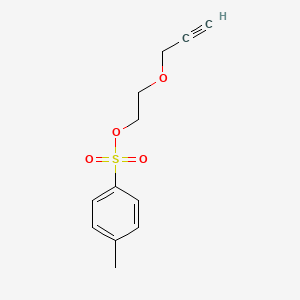
2-(Prop-2-yn-1-yloxy)ethyl 4-methylbenzenesulfonate
Vue d'ensemble
Description
“2-(Prop-2-yn-1-yloxy)ethyl 4-methylbenzenesulfonate”, also known as Propargyl-PEG2-Tos, is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a PEG derivative containing a tosyl group and a propargyl group.
Synthesis Analysis
The synthesis of “2-(Prop-2-yn-1-yloxy)ethyl 4-methylbenzenesulfonate” involves several steps. The process starts with the synthesis of 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethanol (1a), followed by the synthesis of 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl 4-methylbenzenesulfonate (1) . The synthesis process involves the use of tosyl chloride and potassium hydroxide in THF .Molecular Structure Analysis
The molecular formula of “2-(Prop-2-yn-1-yloxy)ethyl 4-methylbenzenesulfonate” is C12H14O4S . Its molecular weight is 254.3 g/mol .Applications De Recherche Scientifique
Drug Development: PROTAC Linker
Propargyl-PEG2-Tos: serves as a PEG-based PROTAC linker. PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases for degradation . The compound’s tosyl group acts as a leaving group for nucleophilic substitution, while the propargyl group engages in click chemistry with azide-bearing compounds, forming a stable triazole linkage .
Bioconjugation: Click Chemistry
The propargyl group of Propargyl-PEG2-Tos is instrumental in bioconjugation techniques, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry. This reaction is widely used for attaching drugs, fluorescent probes, or other molecules to specific biomolecules .
Solubility Enhancement: Hydrophilic Spacer
The PEG (polyethylene glycol) moiety in Propargyl-PEG2-Tos acts as a hydrophilic spacer, which can significantly enhance the solubility of hydrophobic drugs in aqueous media. This property is crucial for improving the bioavailability of drugs .
Nucleophilic Substitution Reactions: Tosyl Group
The tosyl group in Propargyl-PEG2-Tos is a very good leaving group for nucleophilic substitution reactions. This characteristic is exploited in the synthesis of various pharmaceuticals and in the modification of peptides and nucleotides .
Materials Science: Surface Modification
Propargyl-PEG2-Tos: can be used to modify the surface properties of materials. The PEG chain can be grafted onto surfaces, providing a hydrophilic layer that can reduce protein adsorption and cell adhesion, which is beneficial in biomedical device manufacturing .
Polymer Chemistry: Monomer Functionalization
In polymer chemistry, Propargyl-PEG2-Tos can be used as a monomer for the synthesis of functional polymers. The propargyl group allows for further functionalization post-polymerization, enabling the creation of polymers with specific properties for targeted applications .
Mécanisme D'action
Target of Action
Propargyl-PEG2-Tos, also known as 2-(Prop-2-yn-1-yloxy)ethyl 4-methylbenzenesulfonate, is primarily used as a linker in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .
Mode of Action
The compound contains a propargyl group and a tosyl group . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The tosyl group is a very good leaving group for nucleophilic substitution reactions .
Biochemical Pathways
The primary biochemical pathway involved in the action of Propargyl-PEG2-Tos is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By linking a target protein to an E3 ubiquitin ligase, PROTACs can induce the degradation of the target protein .
Pharmacokinetics
The hydrophilic PEG spacer in Propargyl-PEG2-Tos increases its solubility in aqueous media , which can enhance its bioavailability.
Result of Action
The result of the action of Propargyl-PEG2-Tos is the selective degradation of target proteins . This can have various effects at the molecular and cellular levels, depending on the specific target protein being degraded.
Action Environment
Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of Propargyl-PEG2-Tos. For instance, it is recommended to store the compound at -20°C . Additionally, the presence of copper ions is necessary for the copper-catalyzed azide-alkyne Click Chemistry . .
Propriétés
IUPAC Name |
2-prop-2-ynoxyethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4S/c1-3-8-15-9-10-16-17(13,14)12-6-4-11(2)5-7-12/h1,4-7H,8-10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEIFCKZGZZTHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG2-Tos | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




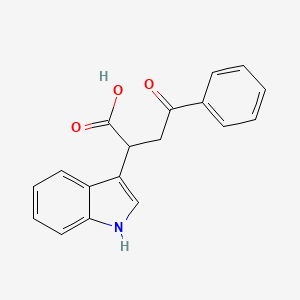


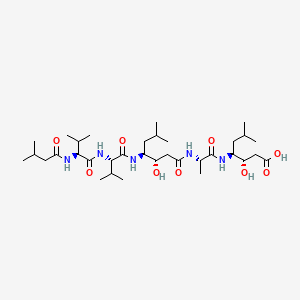
![[(2R)-3,6-dioxopiperazin-2-yl]methyl (2R,4R)-2-benzyl-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-(methylamino)propanoyl]-methylamino]-5-(4-hydroxyphenyl)-3-oxo-4-[[(E)-3-[2-[(E)-pent-2-enyl]phenyl]prop-2-enoyl]amino]pentanoate](/img/structure/B1679557.png)
